molecular formula C8H15ClN2O2 B13473166 3-(Piperidin-3-yl)-1,3-oxazolidin-2-one hydrochloride

3-(Piperidin-3-yl)-1,3-oxazolidin-2-one hydrochloride

Cat. No.: B13473166
M. Wt: 206.67 g/mol
InChI Key: GNYDUFKAQHHUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperidin-3-yl)-1,3-oxazolidin-2-one hydrochloride is a compound that features a piperidine ring fused with an oxazolidinone moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the piperidine ring, a common structural motif in many bioactive molecules, contributes to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-3-yl)-1,3-oxazolidin-2-one hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine derivatives with carbonyl compounds under controlled conditions. For instance, the reaction of piperidine with ethyl chloroformate followed by cyclization can yield the desired oxazolidinone structure .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow chemistry and catalytic reactions to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-3-yl)-1,3-oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the piperidine ring .

Scientific Research Applications

3-(Piperidin-3-yl)-1,3-oxazolidin-2-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yl)-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The oxazolidinone moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperidin-3-yl)-1,3-oxazolidin-2-one hydrochloride is unique due to the combination of the piperidine and oxazolidinone rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H15ClN2O2

Molecular Weight

206.67 g/mol

IUPAC Name

3-piperidin-3-yl-1,3-oxazolidin-2-one;hydrochloride

InChI

InChI=1S/C8H14N2O2.ClH/c11-8-10(4-5-12-8)7-2-1-3-9-6-7;/h7,9H,1-6H2;1H

InChI Key

GNYDUFKAQHHUQI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2CCOC2=O.Cl

Origin of Product

United States

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